5-Chloro-8-methoxy-2-methylquinolin-4-amine is a chemical compound classified within the quinoline family. Its IUPAC name reflects its structural features, including a chlorine substituent at the 5-position, a methoxy group at the 8-position, and a methyl group at the 2-position of the quinoline ring. The molecular formula for this compound is CHClNO, and it has a molecular weight of approximately 222.67 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
5-Chloro-8-methoxy-2-methylquinolin-4-amine is synthesized from readily available precursors through various chemical reactions. It belongs to a class of compounds known for their diverse biological properties, including antibacterial and anticancer activities. The classification of this compound is primarily based on its structural characteristics and functional groups that influence its reactivity and biological interactions.
The synthesis of 5-Chloro-8-methoxy-2-methylquinolin-4-amine typically involves multi-step reactions starting from aniline derivatives. A common synthetic route includes:
One notable method involves the reaction of 2-methyl-4-chloroaniline with methoxyacetaldehyde in the presence of an acid catalyst, leading to the formation of the quinoline structure. The reaction conditions are optimized for yield and purity, often employing techniques such as continuous flow synthesis in industrial settings to enhance scalability.
The molecular structure of 5-Chloro-8-methoxy-2-methylquinolin-4-amine can be represented as follows:
The structure features a quinoline ring system with distinct substituents that impart unique chemical properties to the compound.
5-Chloro-8-methoxy-2-methylquinolin-4-amine can undergo various chemical transformations:
The reactions are typically conducted under controlled conditions to ensure high yields. For example, oxidation reactions may require specific pH conditions and temperatures to optimize product formation.
The mechanism of action for 5-Chloro-8-methoxy-2-methylquinolin-4-amine primarily revolves around its interaction with biological targets. Research indicates that compounds in this class may inhibit certain enzymes or interfere with cellular processes, leading to cytotoxic effects on cancer cells or antimicrobial activity against bacteria .
Data from studies suggest that this compound exhibits selective toxicity towards cancerous cells while sparing normal cells, making it a candidate for further therapeutic exploration.
Property | Value |
---|---|
Molecular Weight | 222.67 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its handling and application in laboratory settings .
5-Chloro-8-methoxy-2-methylquinolin-4-amine has potential applications in various scientific fields:
Research continues to explore its efficacy and safety profiles in clinical settings, highlighting its promise as a versatile compound in drug development .
5-Chloro-8-methoxy-2-methylquinolin-4-amine (PubChem CID: 45599435, C₁₁H₁₁ClN₂O) emerged as a structurally refined quinoline derivative during the early 2020s, aligning with intensified efforts to optimize heterocyclic scaffolds for neurodegenerative and oncological targets [1]. Its identification filled a niche in medicinal chemistry libraries seeking halogenated quinolines with enhanced blood-brain barrier (BBB) penetration capabilities. While not yet a clinical candidate, this compound arose from systematic modifications of 8-hydroxyquinoline cores—historically explored for metal chelation in neurodegenerative contexts [5] [10]. Researchers prioritized it following seminal studies demonstrating that methoxy and amine substitutions at the C8 and C4 positions, respectively, amplify target engagement with cholinesterases and microtubule-associated proteins [2] [6]. The compound’s synthetic accessibility—typically achieved via nucleophilic displacement of 4-chloro precursors with ammonia—facilitated rapid integration into multi-target drug discovery (MTDD) campaigns, particularly those targeting Alzheimer’s disease (AD) and mitotic kinases [4] [6].
This compound belongs to the 4-aminoquinoline subclass, characterized by an electron-donating amine group at the C4 position. Its structure integrates three critical modifications that dictate pharmacological behavior:
Table 1: Structural and Property Comparison of Key Quinoline Derivatives
Compound Name | CAS/Identifier | Molecular Formula | Key Modifications | Notable Properties |
---|---|---|---|---|
5-Chloro-8-methoxy-2-methylquinolin-4-amine | CID 45599435 | C₁₁H₁₁ClN₂O | C4-amine, C5-Cl, C8-OCH₃ | Moderate lipophilicity (LogP~2.5), H-bond donor/acceptor |
5-Chloro-8-methoxy-2-methylquinolin-4-ol | 421568-47-0 | C₁₁H₁₀ClNO₂ | C4-OH instead of amine | Higher PSA (38.3), acidic character |
5-Fluoro-8-methoxy-2-methylquinazolin-4-amine | CID 174271195 | C₁₀H₁₀FN₃O | Quinazoline core, F instead of Cl | Enhanced metabolic stability |
8-Chloro-5-methoxy-2-methylquinolin-4-ol | 1206-62-8 | C₁₁H₁₀ClNO₂ | Halogen/methoxy position swap | Altered dipole moment, solubility profile |
5-Chloro-2,6-dimethoxy-4-methylquinoline | 189746-19-8 | C₁₂H₁₂ClNO₂ | Additional methoxy at C6 | Increased steric bulk, LogP~3.2 |
The strategic design of 5-chloro-8-methoxy-2-methylquinolin-4-amine addresses three core challenges in modern drug discovery:
Multi-Target Engagement for Complex Diseases: Alzheimer’s pathology involves amyloid-β aggregation, tau hyperphosphorylation, and cholinergic deficit. Quinoline-4-amines demonstrate inherent "privileged scaffold" versatility, enabling modular derivatization to simultaneously inhibit cholinesterases and β-secretase (BACE1) [2] [5]. The C4-amine group allows hydrogen bonding with catalytic serine residues in AChE, while the C5 chlorine promotes hydrophobic contact with peripheral anionic sites [5]. Recent studies confirm that such hybrids exhibit superior efficacy versus single-target agents in mitigating synaptic loss in vitro [5].
Blood-Brain Barrier (BBB) Permeability Optimization: The compound’s moderate lipophilicity (LogP ≈ 2.5) and molecular weight (222.7 g/mol) align with Lipinski’s guidelines for CNS penetration. Crucially, replacing C8-hydroxy with methoxy (unlike 5-chloro-8-hydroxy-2-methylquinolin-4-ol) reduces polarity and P-glycoprotein efflux susceptibility [4] [7]. This modification is pivotal for targeting central pathologies, as evidenced by piperazine-quinoline hybrids achieving therapeutic brain concentrations [5].
Halogen-Driven Bioactivity Enhancement: The C5 chlorine atom serves dual roles:
Table 2: Structure-Activity Relationship (SAR) Insights for Quinolin-4-amines
Structural Feature | Pharmacological Impact | Evidence |
---|---|---|
C4-Amine | Enables H-bonding with AChE gorge residues; enhances water solubility via protonation | Quinoline-4-amines show 10-fold higher AChE inhibition vs. C4-H analogs [5] |
C5/C7 Halogens (Cl, F) | Boosts lipophilicity & target affinity via halogen bonding; blocks CYP3A4-mediated oxidation | 7-Chloro-N-phenylquinolin-4-amines inhibit Eg5 (IC₅₀: 0.28 μM) [6] |
C8-Methoxy | Improves metabolic stability over C8-OH; fine-tunes electron density for optimal π-stacking | 8-Methoxy derivatives resist glucuronidation in liver microsomes [4] |
C2-Methyl | Balances steric accessibility & hydrophobic contact; avoids pharmacokinetic liabilities | 2-Methyl groups enhance selectivity vs. hERG channels [9] |
Quinoline derivatives like this thus exemplify rational scaffold hybridization—retaining conserved quinoline bioactivity while optimizing substituents for disease-specific challenges [6] [10]. Current pipelines prioritize such motifs for next-generation therapeutics in neurodegeneration and oncology.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: